Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
CAS No.: 1803598-39-1
Cat. No.: VC2737608
Molecular Formula: C10H5F2KO3
Molecular Weight: 250.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803598-39-1 |
|---|---|
| Molecular Formula | C10H5F2KO3 |
| Molecular Weight | 250.24 g/mol |
| IUPAC Name | potassium;5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C10H6F2O3.K/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | JVELCOJHBHVJCG-UHFFFAOYSA-M |
| SMILES | CC1=C(OC2=C1C=C(C=C2F)F)C(=O)[O-].[K+] |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2F)F)C(=O)[O-].[K+] |
Introduction
Chemical Identity and Properties
Structural Characteristics
The molecular structure of potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate features several distinctive structural elements that contribute to its unique chemical and biological properties. The compound contains a benzofuran core, which consists of a benzene ring fused with a furan heterocycle. This bicyclic heterocyclic system serves as the foundation for the compound's chemical reactivity and potential biological interactions.
The compound's distinguishing features include two fluorine atoms strategically positioned at the 5 and 7 positions of the benzofuran ring system. These fluorine substituents significantly enhance the compound's electronic properties by affecting electron distribution throughout the molecule. The presence of these organofluorine components likely influences bond polarization, metabolic stability, and potential interactions with biological targets .
Additionally, the compound contains a methyl group at position 3 and a carboxylate group at position 2 of the benzofuran ring . The carboxylate functionality exists as a potassium salt, which affects the compound's solubility characteristics and chemical reactivity compared to its parent carboxylic acid form . This structural arrangement creates a unique electronic environment that distinguishes this compound from related benzofuran derivatives.
Chemical Reactions and Interactions
Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate demonstrates chemical reactivity patterns characteristic of both organofluorine compounds and carboxylate salts. This dual reactivity profile enables the compound to participate in various chemical transformations that might be valuable in synthetic chemistry and medicinal chemistry applications.
As a carboxylate salt, the compound can undergo typical carboxylate reactions, including:
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Acid-base equilibria, where the carboxylate can be protonated under acidic conditions to regenerate the parent carboxylic acid
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Nucleophilic substitution reactions where the carboxylate functions as a nucleophile
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Salt metathesis reactions, where the potassium counterion can be exchanged with other cations
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Potential coordination with metal ions through the carboxylate oxygen atoms
The fluorine substituents contribute additional reaction possibilities characteristic of organofluorine compounds. These fluorine atoms typically enhance the compound's stability toward oxidation while simultaneously affecting its electronic properties. The strong carbon-fluorine bonds are generally resistant to many chemical transformations, contributing to metabolic stability in biological systems.
The presence of the benzofuran core structure provides opportunities for electrophilic aromatic substitution reactions, although these would be influenced by the electronic effects of the fluorine substituents. The methyl group at position 3 could potentially serve as a site for further functionalization through radical halogenation or oxidation reactions.
Analytical Characterization
Comprehensive analytical characterization of potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate provides essential information for confirming compound identity, assessing purity, and supporting structure elucidation efforts. Several analytical parameters and techniques are particularly valuable for characterizing this compound.
Mass spectrometry represents a powerful technique for compound identification and structural confirmation. Predicted collision cross-section data provides valuable information for analytical identification using ion mobility mass spectrometry techniques:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.03578 | 143.3 |
| [M+Na]+ | 235.01772 | 155.1 |
| [M+NH4]+ | 230.06232 | 149.9 |
| [M+K]+ | 250.99166 | 152.0 |
| [M-H]- | 211.02122 | 142.8 |
| [M+Na-2H]- | 233.00317 | 146.5 |
| [M]+ | 212.02795 | 144.6 |
| [M]- | 212.02905 | 144.6 |
This collision cross-section data provides a fingerprint for the compound when analyzed using ion mobility spectrometry coupled with mass spectrometry . These values represent the effective collision cross-section area of each ion adduct, which depends on the three-dimensional structure of the molecule and its interaction with buffer gas molecules during analysis.
Additional analytical techniques likely valuable for characterization would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, particularly ¹H, ¹³C, and ¹⁹F NMR
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Infrared spectroscopy to identify functional groups, particularly the carboxylate vibrations
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive three-dimensional structural determination if suitable crystals can be obtained
Comparative Analysis with Related Compounds
A comparative analysis between potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate and structurally related compounds provides valuable insights into structure-property relationships. Two particularly relevant comparisons involve the analogous chlorinated compound and the parent carboxylic acid.
Comparison with Chlorinated Analog
The 5,7-dichloro-3-methyl-1-benzofuran-2-carboxylate represents a structural analog where the fluorine atoms are replaced by chlorine atoms . This substitution introduces several significant differences:
| Property | Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate | 5,7-Dichloro-3-methyl-1-benzofuran-2-carboxylate |
|---|---|---|
| Molecular Size | Smaller due to fluorine atoms | Larger due to chlorine atoms |
| Bond Strength | Stronger C-F bonds (approximately 485 kJ/mol) | Weaker C-Cl bonds (approximately 327 kJ/mol) |
| Electronegativity Effects | More pronounced electron-withdrawal | Less pronounced electron-withdrawal |
| Metabolic Stability | Potentially higher resistance to metabolic degradation | Potentially more susceptible to metabolic transformation |
| Lipophilicity | Typically lower than chlorinated analog | Typically higher than fluorinated analog |
These differences would likely manifest in altered chemical reactivity, metabolic profiles, and potential biological activities between the two compounds .
Comparison with Parent Carboxylic Acid
The parent compound, 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid (CID 42281946), differs from the potassium salt primarily in the protonation state of the carboxyl group . This difference affects several important properties:
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Solubility profile: The potassium salt typically exhibits enhanced solubility in polar solvents compared to the free acid
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Acidity/basicity: The carboxylic acid exhibits acidic properties while the potassium salt is essentially neutral
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Crystal structure and physical properties: Different solid-state arrangements affecting melting points and other physical characteristics
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Bioavailability: The salt form may demonstrate different absorption characteristics in biological systems
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Chemical reactivity: Different reactivity patterns, particularly in nucleophilic substitution reactions
These comparisons highlight how subtle structural modifications can significantly impact physicochemical properties and potential applications of benzofuran derivatives.
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